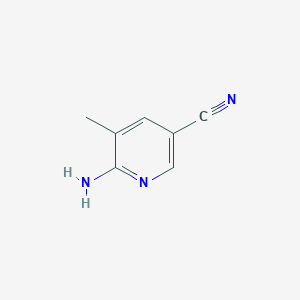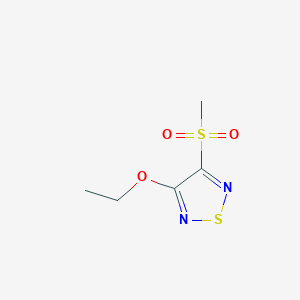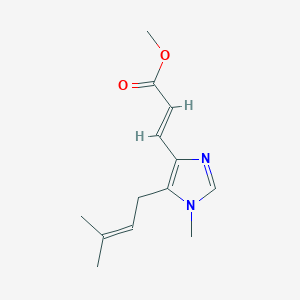
6-Fluoro-5-methylpyridin-3-ol
Overview
Description
“6-Fluoro-5-methylpyridin-3-ol” is a chemical compound with the CAS Number: 186593-50-0 . It has a molecular weight of 127.12 and is typically stored in a refrigerator . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for “6-Fluoro-5-methylpyridin-3-ol” is 6-fluoro-5-methyl-3-pyridinol . The InChI code is 1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 .
Physical And Chemical Properties Analysis
“6-Fluoro-5-methylpyridin-3-ol” has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 319.8±22.0 °C at 760 mmHg . The compound has a molar refractivity of 26.2±0.3 cm^3 . It has 2 H bond acceptors and 1 H bond donor .
Scientific Research Applications
Chemical Properties
“6-Fluoro-5-methylpyridin-3-ol” is a chemical compound with the CAS Number: 186593-50-0 . It has a molecular weight of 127.12 .
Synthesis and Application in Agrochemicals
Trifluoromethylpyridines, which include derivatives of “6-Fluoro-5-methylpyridin-3-ol”, have been used as a key structural motif in active agrochemical ingredients . More than 50% of the pesticides launched in the last two decades have been fluorinated . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Synthesis and Application in Pharmaceuticals
Trifluoromethylpyridines, including derivatives of “6-Fluoro-5-methylpyridin-3-ol”, have also found applications in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Future Applications
Given the unique properties of fluorinated organic chemicals, it is expected that many novel applications of “6-Fluoro-5-methylpyridin-3-ol” and its derivatives will be discovered in the future .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-5-methylpyridin-3-ol is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, by allowing the passage of potassium ions across the cell membrane .
Mode of Action
6-Fluoro-5-methylpyridin-3-ol acts by binding to the Kv channels, particularly those exposed due to demyelination . This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction .
Biochemical Pathways
The compound’s action on Kv channels affects the neuronal signaling pathways . By reducing the leakage of potassium ions, it helps maintain the membrane potential necessary for the propagation of nerve impulses . The downstream effects of this action are likely to include improved neuronal communication and potentially enhanced function in conditions where demyelination has occurred .
Result of Action
The molecular and cellular effects of 6-Fluoro-5-methylpyridin-3-ol’s action are likely to involve changes in neuronal excitability and signaling due to its impact on potassium ion flux. This could potentially lead to functional improvements in conditions characterized by demyelination .
properties
IUPAC Name |
6-fluoro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGNDHQLNNCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629382 | |
| Record name | 6-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylpyridin-3-ol | |
CAS RN |
186593-50-0 | |
| Record name | 6-Fluoro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)




![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)


![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

